Stereochemical Identity and Its Impact on Target Interaction: (R)- vs. (S)-Enantiomer
The target compound is a single, defined (R)-enantiomer, in contrast to the racemic mixture (CAS 1824448-70-5) or the (S)-enantiomer. The specific (R)-configuration at the fluorinated carbon (C3 of the piperidine ring) is a primary determinant of molecular conformation and biological recognition [1]. The three-dimensional orientation of the fluorine atom, as defined by the R configuration, will result in different binding modes to chiral protein targets compared to the S configuration, which presents the fluorine atom in a mirror-image orientation . This is a critical factor for achieving target specificity in kinase inhibitors and other enzyme targets where the (R)-enantiomer of a fluoropiperidine has been shown to be essential for activity [2].
| Evidence Dimension | Stereochemical Configuration |
|---|---|
| Target Compound Data | (R)-enantiomer at C3 of piperidine (CAS 1403769-88-9) |
| Comparator Or Baseline | Racemic mixture (CAS 1824448-70-5) or (S)-enantiomer |
| Quantified Difference | Enantiomeric purity of target compound is specified by vendor (e.g., ≥95%) . A racemic mixture would be a 1:1 mixture of R and S, diluting any stereospecific activity by up to 50%. |
| Conditions | Chiral synthesis and stereospecific biological assays (e.g., enzyme inhibition). |
Why This Matters
For procurement, this defines the compound's suitability for applications requiring a specific enantiomer, such as asymmetric synthesis or studies on chiral drug targets where the (R)-enantiomer is the biologically active or preferred form.
- [1] PubChem. (2025). Computed Descriptors for CID 72207963: (R)-1-(Azetidin-3-YL)-3-fluoropiperidine. National Center for Biotechnology Information. View Source
- [2] Kim, I.W., et al. (2021). Amino-fluoropiperidine derivatives as kinase inhibitor. US Patent US11078206. View Source
